![molecular formula C18H21NO3 B14249984 {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone CAS No. 253681-42-4](/img/structure/B14249984.png)
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone is an organic compound with a complex structure that includes both hydroxyl and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone typically involves multi-step organic reactions. One common route includes the initial formation of the phenylmethanone core, followed by the introduction of hydroxyl groups at the 2 and 4 positions. The amino group is then introduced via an amination reaction using pentan-3-ylamine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzophenone: Similar structure but lacks the amino group.
3-Aminophenylmethanone: Contains an amino group but lacks hydroxyl groups.
4-Hydroxy-3-aminophenylmethanone: Contains both hydroxyl and amino groups but in different positions.
Uniqueness
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its combination of hydroxyl and amino groups allows for diverse chemical reactions and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
253681-42-4 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
[2,4-dihydroxy-3-(pentan-3-ylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H21NO3/c1-3-13(4-2)19-16-15(20)11-10-14(18(16)22)17(21)12-8-6-5-7-9-12/h5-11,13,19-20,22H,3-4H2,1-2H3 |
InChI Key |
OAPIPXZIHDLJLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=CC(=C1O)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


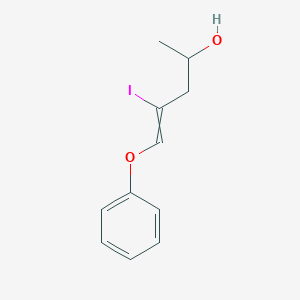
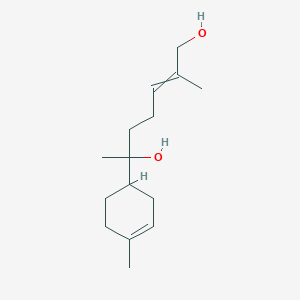
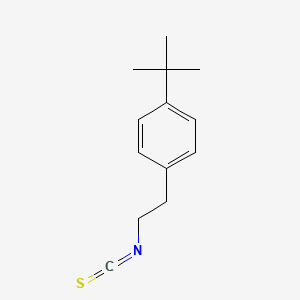
![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
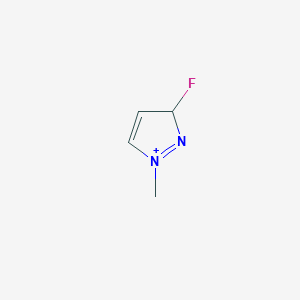
![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)
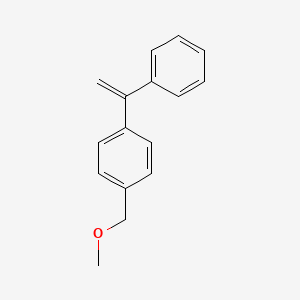
![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
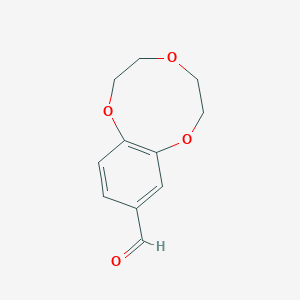
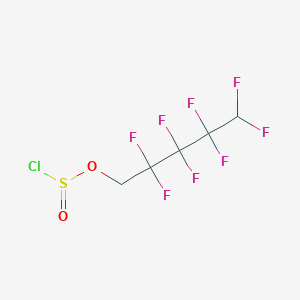
![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)
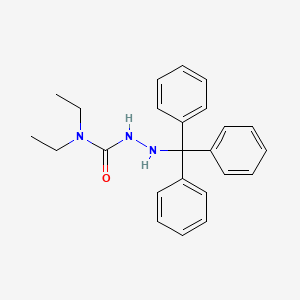
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
